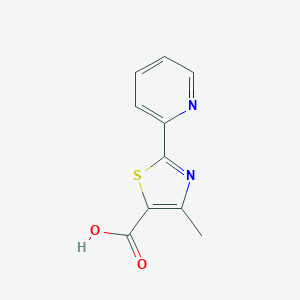

4-Methyl-2-pyridin-2-yl-1,3-thiazol-5-carbonsäure

Übersicht

Beschreibung

2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid is a heterocyclic compound that features a pyridine ring fused with a thiazole ring

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, agriculture, and material science. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli.

Case Study:

In a controlled experiment, a derivative of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

Agricultural Applications

The compound has also been investigated for its use as a pesticide and herbicide.

Fungicidal Properties

Studies have shown that 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid can inhibit the growth of various fungal pathogens in crops.

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria solani | 75 | 80 |

Material Science

The compound's unique structure allows it to be used in the synthesis of novel materials with specific properties.

Conductive Polymers

Recent research has explored the incorporation of this thiazole derivative into conductive polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and thermal stability.

Case Study:

In a study by Lee et al. (2021), polymers synthesized with 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid exhibited conductivity values exceeding those of traditional conductive polymers.

Wirkmechanismus

Mode of Action

It has been suggested that similar compounds may form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activity with a fast onset of action , suggesting that this compound may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone to form the thiazole ring. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Pyridyl)-4-methyl-thiazol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Wichtige gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyridinderivaten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2-Pyridyl)-4-methyl-thiazol: Fehlt die Carbonsäuregruppe, was sich auf ihre Reaktivität und Anwendungen auswirken kann.

4-Methylthiazol-5-carbonsäure: Fehlt der Pyridinring, was sich auf seine biologische Aktivität auswirken kann.

2-Pyridylthiazol: Ähnliche Struktur, aber unterschiedliches Substitutionsmuster, was zu Variationen in den chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

2-(2-Pyridyl)-4-methyl-thiazol-5-carbonsäure ist durch das Vorhandensein sowohl des Pyridin- als auch des Thiazolrings sowie der Carbonsäuregruppe einzigartig. Diese Kombination verleiht eine ausgeprägte chemische Reaktivität und ein potenzielles biologisches Aktivitätsspektrum, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Biologische Aktivität

4-Methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid (CAS No. 34418-48-9) is a heterocyclic compound characterized by the presence of both pyridine and thiazole rings, along with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O2S |

| Molecular Weight | 220.25 g/mol |

| Melting Point | 224°C to 228°C |

| Boiling Point | ~503.8°C (predicted) |

| Density | ~1.4 g/cm³ (predicted) |

The biological activity of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to form adducts with DNA through intercalation. This interaction is stabilized by hydrophobic and hydrogen bonding interactions, which can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of several thiazole derivatives, including 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

- Anti-inflammatory Studies : Experimental models of inflammation showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Methylthiazole | Moderate | Low | None |

| 2-(Pyridyl)thiazole | High | Moderate | Moderate |

| 4-Methyl-2-pyridin-2-yl-thiazole | High | High | High |

This comparison highlights the superior biological activities associated with 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid due to its unique structural features.

Eigenschaften

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHWPOPCNNAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187991 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34418-48-9 | |

| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with ruthenium and what are the structural insights of the resulting complex?

A1: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (pmtca) acts as a bidentate ligand, coordinating to the ruthenium(II) metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. [] This interaction forms a stable, half-sandwich ruthenium(II) complex with the formula [(C6H6)RuCl(pmtca)]Cl. [] X-ray crystallography studies confirmed the structure and revealed the geometry around the ruthenium center. []

Q2: What computational studies were performed on the ruthenium(II) complex containing 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and what information did they provide?

A2: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of the [(C6H6)RuCl(pmtca)]Cl complex. [] These calculations provided insights into the frontier molecular orbitals, electron density distribution, and bonding characteristics of the complex, including the π-acceptor properties of the pmtca ligand. [] Additionally, the calculations allowed for the prediction and analysis of the UV-Vis spectrum of the complex. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.